2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
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Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S2/c1-2-23-15(25)14-12(7-8-26-14)22-16(23)27-9-13(24)21-11-6-4-3-5-10(11)17(18,19)20/h3-8H,2,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZKHSIKPOBOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by various studies and findings.
The molecular formula of the compound is , with a molecular weight of approximately 339.48 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Pyrimidine derivatives, including compounds similar to the one discussed, have shown significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that pyrimidine derivatives can exhibit bactericidal activity against various strains such as Staphylococcus aureus and Escherichia coli .
- A review highlighted that modifications in the pyrimidine structure often enhance its antibacterial efficacy, with some derivatives showing up to five-fold increased activity compared to standard drugs .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been explored extensively:
- A study indicated that certain pyrimidine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells, with specific compounds showing IC50 values lower than 0.4 µM against A549 lung cancer cells .
- Structure-activity relationship (SAR) studies suggest that substituents on the pyrimidine ring significantly influence anticancer activity, with specific groups enhancing efficacy against various cancer cell lines .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- In a comparative study of several pyrimidine derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 66 µM against S. aureus, indicating promising antibacterial properties .
- Another derivative was reported to have potent antifungal activity against Candida albicans and Cryptococcus neoformans, attributed to its unique structural features .
- Cytotoxic Effects :
Data Tables
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Pyrimidine A | Antibacterial | S. aureus | 66 µM |
| Pyrimidine B | Antifungal | C. albicans | Not specified |
| Thienopyrimidine C | Anticancer | A549 | <0.4 µM |
Scientific Research Applications
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is of significant interest in medicinal chemistry due to its diverse applications, particularly in the fields of oncology and infectious disease treatment. This article explores its scientific research applications, biological activities, and case studies that highlight its potential therapeutic uses.
Molecular Formula and Weight
- Molecular Formula : C18H16F3N3O3S2
- Molecular Weight : 443.5 g/mol
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core with a trifluoromethyl group and a sulfanyl linkage, which enhance its biological activity through improved binding affinities and metabolic stability.
Anticancer Activity
Research has indicated that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit potent anticancer properties. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation, such as topoisomerases and various kinases.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound exhibited significant cytotoxicity, particularly in cells with high expression of specific oncogenes. Enhanced cellular uptake due to structural modifications was noted as a contributing factor to its efficacy.
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thioether moiety is believed to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
Case Study: Antibacterial Efficacy
In vitro studies revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to the disruption of bacterial membrane integrity and inhibition of critical metabolic functions.
Anti-inflammatory Effects
Recent studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Study: Inhibition of Inflammatory Mediators
Research demonstrated that the compound reduced levels of pro-inflammatory cytokines in cell cultures, indicating its potential role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
